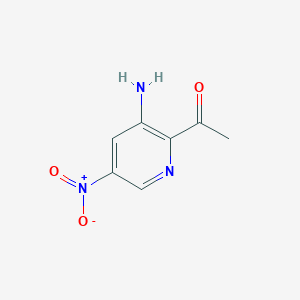
1-(3-Amino-5-nitropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-nitropyridin-2-YL)ethanone is a heterocyclic organic compound that contains both amino and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Amino-5-nitropyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-aminopyridine followed by acetylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the acetylation step involves acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-nitropyridin-2-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Nitropyridin-4-yl)ethanone
- 1-(3-Nitropyridin-2-yl)ethanone
- 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H7N3O3 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
1-(3-amino-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7N3O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,8H2,1H3 |
Clave InChI |
ICFHQUWMPJPAET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


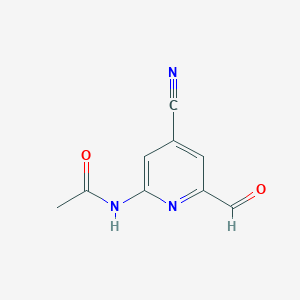
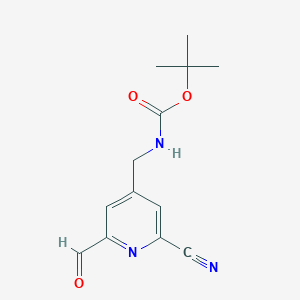
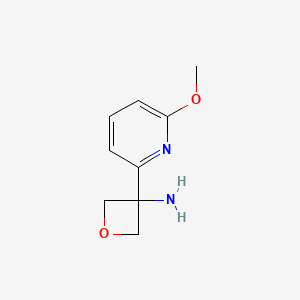
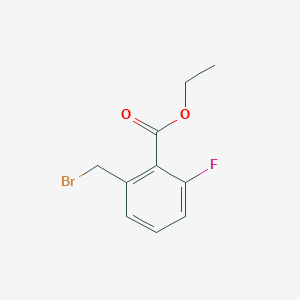
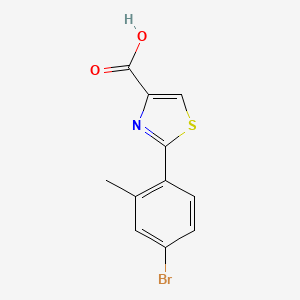
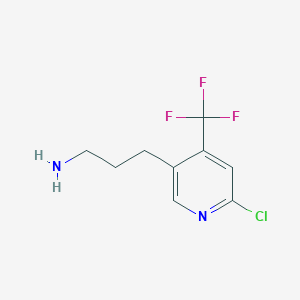
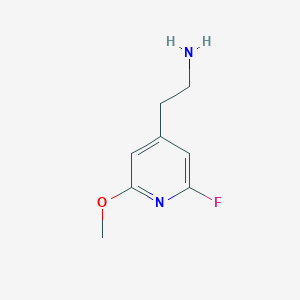
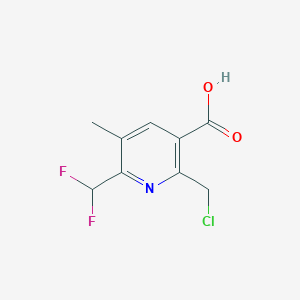

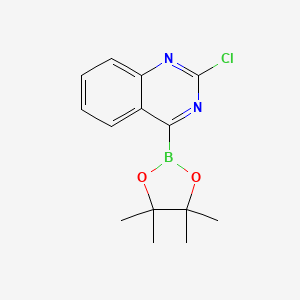
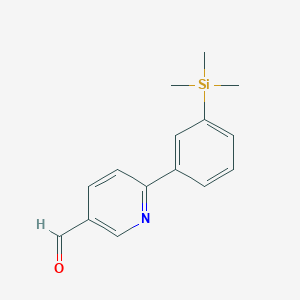
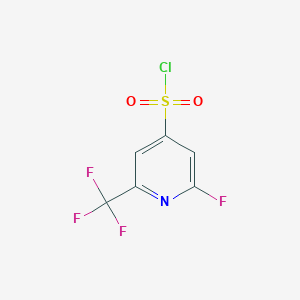
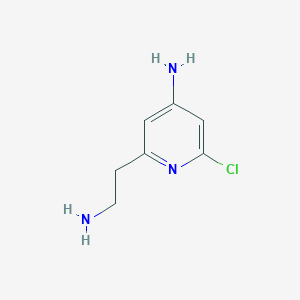
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)
